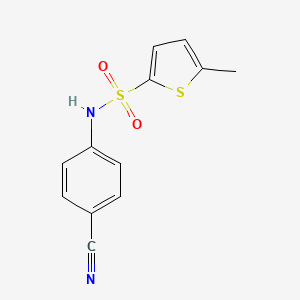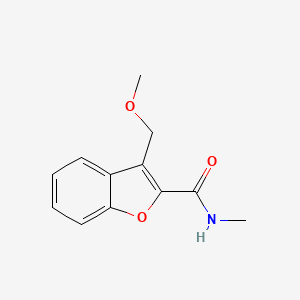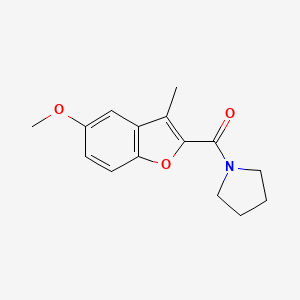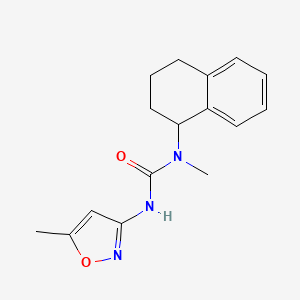
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells. By inhibiting BTK, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide for lab experiments is its high potency and selectivity for BTK, which allows for precise targeting of cancer cells. However, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, the cost and availability of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide. One area of interest is the development of combination therapies that include N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide with other targeted or immune-based therapies. Another area of research is the identification of biomarkers that can predict response to N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide treatment, which could help guide patient selection and improve treatment outcomes. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in different types of cancer and in combination with other treatments.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 5-methylthiophene-2-sulfonyl chloride, followed by purification and isolation of the product. The final compound is obtained in high yield and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in patients with these types of cancer.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-9-2-7-12(17-9)18(15,16)14-11-5-3-10(8-13)4-6-11/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPFVQSQSQOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)





![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)

